N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
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Overview
Description
N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, and anticancer properties . The presence of the 1,3,4-thiadiazole ring in the structure contributes to its significant pharmacological potential.
Preparation Methods
The synthesis of N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE typically involves multiple steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Esterification: The 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then hydrazinated to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Sulfonyl Chloride: The thiol is converted into sulfonyl chloride using chlorinating agents.
Nucleophilic Substitution: The sulfonyl chloride reacts with cyclobutanecarboxamide to yield the final product.
Chemical Reactions Analysis
N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride moiety.
Scientific Research Applications
N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other biologically active compounds.
Biology: The compound exhibits significant antiviral activity, particularly against tobacco mosaic virus.
Industry: The compound can be used in the development of new agrochemicals with antiviral properties.
Mechanism of Action
The mechanism of action of N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets viral proteins, inhibiting their replication and function.
Pathways Involved: It interferes with the viral replication cycle, preventing the virus from multiplying and spreading.
Comparison with Similar Compounds
N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE can be compared with other similar compounds:
Properties
Molecular Formula |
C14H14ClN3OS2 |
---|---|
Molecular Weight |
339.9 g/mol |
IUPAC Name |
N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide |
InChI |
InChI=1S/C14H14ClN3OS2/c15-11-6-1-3-9(7-11)8-20-14-18-17-13(21-14)16-12(19)10-4-2-5-10/h1,3,6-7,10H,2,4-5,8H2,(H,16,17,19) |
InChI Key |
LNKMKNITXRCFEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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